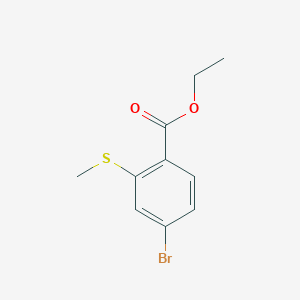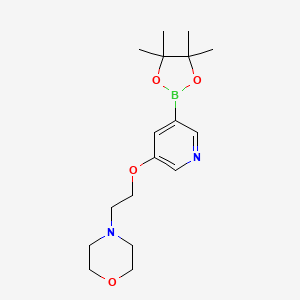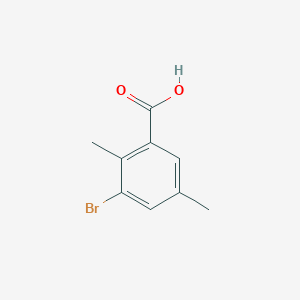
1,3-Diethylimidazolium tetrafluoroborate, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic compound . Its chemical formula is C7H13BF4N2 . It is often used in the fabrication of lithium-ion batteries .
Molecular Structure Analysis
The molecular weight of 1,3-Diethylimidazolium tetrafluoroborate is 212.00 g/mol . Its InChIKey is RYGBWRGCNKHGDV-UHFFFAOYSA-N . For more detailed structural studies, you may refer to related research .
Chemical Reactions Analysis
Imidazolium-based ionic liquids, such as 1,3-Diethylimidazolium tetrafluoroborate, have been tested as catholytes for the CO2 electrocatalytic reduction to CO over Ag electrode .
Physical And Chemical Properties Analysis
1,3-Diethylimidazolium tetrafluoroborate has a topological polar surface area of 8.8 Ų and a complexity of 92.1 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . More detailed physical and chemical properties can be found in related research .
Aplicaciones Científicas De Investigación
DEIM-BF4 has a variety of potential applications in scientific research. It has been used as a solvent for a range of organic reactions, including the synthesis of heterocyclic compounds, the preparation of polymers, and the hydrolysis of esters. It has also been used as an electrolyte in electrochemical cells and as a catalyst in organic reactions. Additionally, it has been used as a medium for the dissolution and extraction of a range of compounds, including proteins and nucleic acids.
Mecanismo De Acción
Target of Action
1,3-Diethylimidazolium tetrafluoroborate is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
The mode of action of ionic liquids like 1,3-Diethylimidazolium tetrafluoroborate is primarily through their interactions with various biological and chemical entities. They can interact with and disrupt cellular membranes, proteins, and DNA, but the exact mechanisms are still under investigation .
Action Environment
The action, efficacy, and stability of 1,3-Diethylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of water can lead to the slow decomposition of the anion . Additionally, factors such as temperature, pH, and the presence of other ions or solvents can also impact the properties and effects of this ionic liquid .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEIM-BF4 has a number of advantages for use in lab experiments. It is non-volatile, non-toxic, and has a low melting point, making it ideal for use in reactions that require low temperatures. Additionally, it is highly polar and can dissolve a range of compounds, making it useful for the dissolution and extraction of a range of compounds. However, it is important to note that DEIM-BF4 is not suitable for use in reactions that require high temperatures or high pressures.
Direcciones Futuras
As DEIM-BF4 continues to be studied, there are a number of potential future directions for research. These include the development of new applications for DEIM-BF4, such as its use as a solvent for the synthesis of novel materials and its use as a medium for the dissolution and extraction of a range of compounds. Additionally, further research could be conducted into the biochemical and physiological effects of DEIM-BF4 on cells, as well as its potential use as a catalyst in a range of organic reactions. Finally, further research could be conducted into the potential use of DEIM-BF4 in medical applications, such as drug delivery and drug targeting.
Métodos De Síntesis
DEIM-BF4 can be synthesized from 1,3-diethylimidazole and tetrafluoroboric acid. The reaction is carried out at room temperature with a molar ratio of 1:1. The reaction is then quenched with water and the product is purified by distillation. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon.
Safety and Hazards
Propiedades
IUPAC Name |
1,3-diethylimidazol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.BF4/c1-3-8-5-6-9(4-2)7-8;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGBWRGCNKHGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN1C=C[N+](=C1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)






![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)





![5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione](/img/structure/B6323045.png)